molecular formula C10H16O5 B1362472 Diethyl propionylmalonate CAS No. 21633-77-2

Diethyl propionylmalonate

Cat. No. B1362472
CAS RN: 21633-77-2
M. Wt: 216.23 g/mol
InChI Key: DOYKFDRIECFSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003663B2

Procedure details

To a mixture of diethyl malonate (704 g, e.g. available from Spectrochem) and acetonitrile (3.8 L) was added anhydrous magnesium chloride immediately (419 g, e.g. available from Lancaster). Triethylamine (1222 ml) was added dropwise, maintaining the temperature at 5-10° C., followed by the dropwise addition of propionyl chloride (406 g), maintaining the temperature at or below 30° C. The reaction mixture was kept at 10-15° C. for 1 hour, and then the mixture was kept overnight at room temperature. The next day, aqueous hydrochloric acid (1 M) was added to the reaction mixture until the pH of the mixture was about 2.0 (approx. 4.8 L was required). The mixture was extracted with diethyl ether (3×800 ml). The combined ethereal extracts were washed with aqueous hydrochloric acid (1M, 2×1000 ml), followed by water (2×1000 mL) and finally with brine (2×1000 mL). Evaporation of the solvent from the ethereal extracts under reduced pressure afforded diethyl propanoylpropanedioate (845 g) as a yellow oil.
Quantity
704 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
406 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1222 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[Mg+2].[Cl-].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].Cl>C(N(CC)CC)C.C(#N)C>[C:15]([CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])(=[O:18])[CH2:16][CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
704 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
3.8 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Three
Name
Quantity
406 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1222 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at or below 30° C
WAIT
Type
WAIT
Details
the mixture was kept overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×800 ml)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with aqueous hydrochloric acid (1M, 2×1000 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent from the ethereal extracts under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)(=O)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 845 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.